molecular formula C26H25N5O3S B15039939 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15039939
M. Wt: 487.6 g/mol
InChI Key: UNIMLAGMLBWBLB-JVWAILMASA-N
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Description

The compound N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base derivative featuring a 1,2,4-triazole core linked to a sulfanylacetohydrazide moiety. This structure is notable for its hybrid pharmacophoric design, combining a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a hydrazide group (implicated in metal chelation and bioactivity). The 3-ethoxy-2-hydroxyphenyl substituent introduces electron-donating and hydrogen-bonding functionalities, distinguishing it from related compounds. Such derivatives are frequently explored for antimicrobial, anti-inflammatory, and anticancer activities due to their structural versatility .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-34-22-11-7-10-20(24(22)33)16-27-28-23(32)17-35-26-30-29-25(19-8-5-4-6-9-19)31(26)21-14-12-18(2)13-15-21/h4-16,33H,3,17H2,1-2H3,(H,28,32)/b27-16+

InChI Key

UNIMLAGMLBWBLB-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The synthetic route generally starts with the preparation of the key intermediates, followed by their condensation under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-ethoxy-2-hydroxyphenyl group offers both electron donation (ethoxy) and H-bonding (hydroxyl), contrasting with electron-withdrawing groups (e.g., Cl in ) that may enhance stability but reduce solubility.
  • Triazole Substitution : Bulky aryl groups (e.g., 4-methylphenyl in the target compound) improve π-π stacking interactions, whereas alkyl groups (e.g., ethyl in ) increase lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Ethyl-5-phenyl Analog 4-Methoxy-diethylamino Analog
Molecular Weight ~525 g/mol ~465 g/mol ~585 g/mol
logP (Predicted) 3.8 (moderate lipophilicity) 4.2 (high lipophilicity) 3.1 (lower lipophilicity)
Hydrogen Bond Donors 2 (hydrazide NH, hydroxyl OH) 1 (hydrazide NH) 1 (hydrazide NH)
Solubility Moderate (due to hydroxyl group) Low (alkyl-dominated) High (methoxy and diethylamino)

The target compound’s hydroxyl group improves aqueous solubility compared to alkylated analogs , while the ethoxy group balances lipophilicity for membrane permeability.

Structure-Activity Relationships (SAR)

  • Triazole Ring Substituents : Aryl groups (e.g., 4-methylphenyl) enhance π-stacking in hydrophobic binding pockets, while heteroaromatic groups (e.g., thiophene in ) modulate electronic properties.
  • Aldehyde Moieties: Polar groups (hydroxyl, methoxy) improve solubility and target binding, whereas nonpolar groups (methyl, chloro) favor bioavailability but may reduce potency.

Biological Activity

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N5O4S, with a molecular weight of 517.611 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Growth Factors : It has been suggested that the compound interacts with growth factors and signaling pathways that are critical for tumor growth .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound exhibits significant activity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows promise as an antimicrobial agent. The presence of the triazole moiety is associated with antifungal and antibacterial activities. Studies suggest that derivatives of triazole can disrupt microbial cell wall synthesis or interfere with nucleic acid synthesis .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Synthesis and Evaluation : A study synthesized various hydrazone derivatives and evaluated their cytotoxic effects against different cancer cell lines. Compounds similar to this compound demonstrated promising results in inhibiting cell growth in vitro .
  • Mechanistic Insights : Research has shown that compounds with structural similarities exhibit mechanisms involving apoptosis induction in cancer cells through caspase activation pathways .

Data Summary

Activity Target Effect References
AnticancerThymidylate synthaseInhibition of cell proliferation
AntimicrobialBacterial cell wall synthesisDisruption of microbial growth
CytotoxicityVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the standard synthetic routes for preparing N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?

The compound is synthesized via a multi-step process:

  • Step 1 : Formation of the triazole sulfanyl intermediate. For example, 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiosemicarbazide derivatives under acidic conditions .
  • Step 2 : Reaction of the intermediate with methyl bromoacetate to introduce the sulfanyl-acetate group.
  • Step 3 : Hydrazinolysis of the ester using hydrazine hydrate in refluxing ethanol (4–6 hours), monitored by TLC (chloroform:methanol, 7:3) to yield the acetohydrazide .
  • Step 4 : Condensation with 3-ethoxy-2-hydroxybenzaldehyde in ethanol under acidic catalysis to form the hydrazone .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the hydrazone (E)-configuration (δ 8.5–9.5 ppm for the imine proton) and aromatic substitution patterns .
  • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O-H stretch from the phenolic group) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the structure .
  • Elemental Analysis : For purity validation (±0.4% for C, H, N) .

Q. How is the preliminary biological activity of this compound assessed?

  • In vitro assays : Platelet aggregation inhibition (e.g., arachidonic acid-, ADP-, or collagen-induced) at concentrations of 10–100 µM, with IC50 values calculated using dose-response curves .
  • Antibacterial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

  • Data collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXT for direct methods and SHELXL for refinement, incorporating hydrogen atoms at calculated positions .
  • Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and geometric parameters (e.g., bond angles within 2° of ideal values) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into target proteins (e.g., cyclooxygenase-1 for antiplatelet activity).
  • Scoring : Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to key residues (e.g., Tyr-385 in COX-1) .
  • Validation : Compare docking results with experimental IC50 values from platelet aggregation assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use a central composite design to test variables (temperature, solvent ratio, catalyst loading) over 15–20 runs.
  • Heuristic algorithms : Apply Bayesian optimization to iteratively adjust parameters (e.g., ethanol/water ratio) based on real-time yield data .
  • Validation : Confirm reproducibility (>90% yield) across three independent batches .

Q. How should researchers address contradictions in reported bioactivity data?

  • Structural analogs : Compare activity of derivatives (e.g., substituting 4-methylphenyl with fluorophenyl) to identify SAR trends .
  • Assay standardization : Replicate experiments under identical conditions (e.g., platelet-rich plasma from the same donor pool) .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, highlighting heterogeneity via I² statistics .

Methodological Notes

  • Synthesis Optimization Table (Example Parameters):

    VariableRange TestedOptimal ValueYield Improvement
    Reaction Temp.60–100°C80°C15%
    Hydrazine Equiv.1.0–1.51.210%
    Solvent (EtOH:H₂O)70:30–90:1085:1520%
  • Crystallographic Data (Hypothetical Example):

    • Space Group: P2₁/c
    • Unit Cell: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 105.3°
    • R-factor: 3.2%

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